molecular formula C8H5BrN4O2 B1293181 5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine CAS No. 446284-40-8

5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine

Cat. No.: B1293181
CAS No.: 446284-40-8
M. Wt: 269.05 g/mol
InChI Key: KCPFCBVFDMEAHH-UHFFFAOYSA-N
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Description

5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine is a heterocyclic compound with the molecular formula C8H5BrN4O2 and a molecular weight of 269.05 g/mol . This compound is characterized by the presence of a bromine atom, a nitro group, and a pyrazolyl group attached to a pyridine ring. It is primarily used in research and development within the fields of chemistry and pharmacology.

Biochemical Analysis

Biochemical Properties

5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in oxidative stress responses, potentially affecting their catalytic activity . The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, leading to inhibition or activation of enzymatic activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in inflammatory responses, thereby modulating the cellular response to inflammation . Additionally, it can alter metabolic pathways by interacting with key metabolic enzymes, leading to changes in metabolite levels and flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under refrigerated conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell growth and viability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anti-inflammatory or antioxidant properties . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where the compound’s impact becomes significantly pronounced beyond a certain dosage level.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. For instance, it can affect the activity of enzymes involved in the detoxification of reactive oxygen species, thereby influencing oxidative stress responses . Additionally, this compound can alter metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within cells can affect its activity and function, influencing cellular processes such as signaling and metabolism.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine typically involves the following steps:

    Nitration: The addition of a nitro group to the brominated pyridine.

    Pyrazolylation: The attachment of a pyrazolyl group to the nitrated bromopyridine.

These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

    Coupling Reactions: The pyrazolyl group can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Major Products

    Substitution Reactions: Yield substituted pyridines with various functional groups.

    Reduction Reactions: Produce amino derivatives of the original compound.

    Coupling Reactions: Result in the formation of biaryl or heteroaryl compounds.

Scientific Research Applications

5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the development of agrochemicals and materials science.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine is unique due to the presence of the pyrazolyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

5-bromo-3-nitro-2-pyrazol-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN4O2/c9-6-4-7(13(14)15)8(10-5-6)12-3-1-2-11-12/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCPFCBVFDMEAHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=C(C=C(C=N2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650017
Record name 5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446284-40-8
Record name 5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 5-bromo-2-chloro-3-nitropyridine (10 g, 42 mmol) in 1,4-dioxane (100 ml) was added pyrazole (5.8 g, 85 mmol). The resulting mixture was stirred at 120° C. for 26.5 h., and then evaporated after cooling to r.t. The crude material was purified by flash chromatography (0 to 5% EtOAc/Hexanes) to give the desired product 5-Bromo-3-nitro-2-pyrazol-1-yl-pyridine. 1H NMR: (CD3OD) δ 8.77 (s, 1H), 8.56 (s, 1H), 8.45 (s, 1H), 7.73 (s, 1H), 6.57 (s, 1H); LC/MS: (ES+) m/z (M+H)+=269, 271, HPLC Rt=1.223.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step Two

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